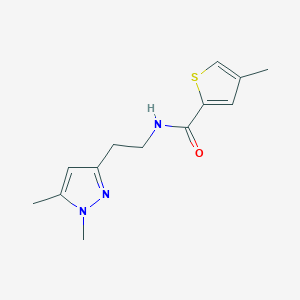

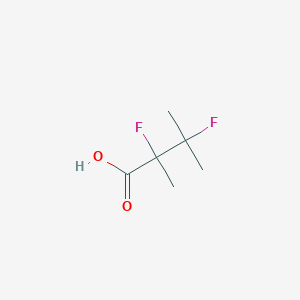

2,3-Difluoro-2,3-dimethylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3-Difluoro-2,3-dimethylbutanoic acid” is a chemical compound with the molecular formula C6H10F2O2 . It is a colorless to yellow liquid or semi-solid or solid or lump . The IUPAC name for this compound is 3,3-difluoro-2,2-dimethylbutanoic acid .

Molecular Structure Analysis

The molecular weight of “this compound” is 152.14 . The InChI code for this compound is 1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10) .Physical and Chemical Properties Analysis

“this compound” is a colorless to yellow liquid or semi-solid or solid or lump . The molecular weight of this compound is 152.14 . The InChI code for this compound is 1S/C6H10F2O2/c1-5(2,4(9)10)6(3,7)8/h1-3H3,(H,9,10) .科学的研究の応用

Fluorinated Compounds in Chemical Synthesis

Fluorinated compounds like 2,3-difluoro-2,3-dimethylbutanoic acid play a crucial role in the synthesis of various organic molecules. They are used to introduce fluorine atoms or fluorinated groups into target molecules, significantly affecting the molecules' physical, chemical, and biological properties. For example, selective difluoromethylation and monofluoromethylation reactions demonstrate the importance of fluorine introduction in modifying bioactive compounds, suggesting that this compound could be utilized in similar synthetic applications to influence molecular properties in a targeted manner (Hu, Zhang, & Wang, 2009).

Environmental Fate and Degradation

Research on the aerobic biotransformation of fluorotelomer alcohols in wastewater treatment processes highlights the environmental persistence and transformation pathways of fluorinated compounds. This area of study is relevant for understanding the environmental behavior of this compound, including its biodegradability and potential accumulation in the environment. The study provides insight into how fluorinated acids might undergo biodegradation and transformation, leading to various fluorinated metabolites (Wang et al., 2005).

Photocatalytic Decomposition

The photocatalytic decomposition of perfluorocarboxylic acids using TiO2 under acidic conditions shows the potential for removing persistent fluorinated pollutants from water. This research suggests a possible environmental remediation application for compounds like this compound, indicating that advanced oxidation processes could be effective in breaking down fluorinated acids into less harmful products (Panchangam, Lin, Shaik, & Lin, 2009).

Application in Material Science

Fluorinated compounds are extensively used in material science for their unique properties, such as hydrophobicity and stability. The synthesis and surface activity of fluorinated surfactants demonstrate the role of fluorinated groups in lowering surface tension and improving the performance of surfactants, indicating that this compound could find applications in the development of new materials or as a surface-modifying agent to confer desired properties on various substrates (Han, Zhang, Li, & Li, 2009).

Safety and Hazards

将来の方向性

Difluoromethylation processes have been studied extensively and have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . This suggests that “2,3-Difluoro-2,3-dimethylbutanoic acid” and similar compounds may have potential applications in the pharmaceutical industry.

特性

IUPAC Name |

2,3-difluoro-2,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-5(2,7)6(3,8)4(9)10/h1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZYGWWMPWUQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2532078.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)

![4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2532093.png)

![tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate](/img/structure/B2532097.png)